REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[C:6]([C:8]([NH:10][C:11]2[CH:16]=[CH:15][C:14]([CH3:17])=[C:13]([N+:18]([O-:20])=[O:19])[CH:12]=2)=[O:9])[CH:5]=[CH:4][N:3]=1.[OH2:21].C(Cl)Cl>N1CCOCC1>[CH3:17][C:14]1[CH:15]=[CH:16][C:11]([NH:10][C:8]([C:6]2[CH:5]=[CH:4][N:3]=[C:2]([N:3]3[CH2:4][CH2:5][O:21][CH2:7][CH2:2]3)[CH:7]=2)=[O:9])=[CH:12][C:13]=1[N+:18]([O-:20])=[O:19]
|
Name
|
|
Quantity
|
18.33 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)C(=O)NC1=CC(=C(C=C1)C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
N1CCOCC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Reaction
|
Type
|
CUSTOM
|
Details
|
affording a gummy solid
|
Type
|
FILTRATION
|
Details
|
solid filtered
|
Type
|
WASH
|
Details
|
washed with methylene chloride
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven for 18 hours
|
Duration
|
18 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C=C1)NC(=O)C1=CC(=NC=C1)N1CCOCC1)[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17.34 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |